molecular formula C11H9N3O5 B601201 (2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide CAS No. 1364322-41-7

(2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide

Numéro de catalogue: B601201
Numéro CAS: 1364322-41-7
Poids moléculaire: 263.21
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

An impurity of Entacapone. Entacapone is a medication commonly used in combination with other medications for the treatment of Parkinson's disease.

Activité Biologique

(2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide, often referred to as a derivative of cyanoacrylamide compounds, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally related to other biologically active molecules and has been studied for its effects on various biological systems, particularly in the context of neurodegenerative diseases such as Parkinson's disease.

  • Molecular Formula : C14H15N3O5
  • Molecular Weight : 305.29 g/mol
  • IUPAC Name : this compound
  • CAS Number : 145195-63-7

Research indicates that this compound acts as a potent inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. Inhibition of COMT can lead to increased levels of dopamine, which is beneficial in treating Parkinson's disease and other related disorders .

Pharmacological Effects

  • Neuroprotective Properties :
    • The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis. Studies have demonstrated its ability to enhance cell viability in neuronal cell lines exposed to neurotoxic agents .
  • Anti-inflammatory Activity :
    • In vitro studies suggest that this compound may exhibit anti-inflammatory effects by modulating the activity of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .
  • Cytotoxicity Studies :
    • Cytotoxicity assays conducted on macrophage cell lines revealed that this compound at varying concentrations (6.25 µM to 100 µM) did not significantly affect cell viability compared to control groups, indicating a favorable safety profile for further therapeutic exploration .

Study 1: COMT Inhibition and Parkinson's Disease

A study highlighted the efficacy of this compound as a COMT inhibitor. The results indicated that this compound could significantly increase dopamine levels in animal models, suggesting its potential as an adjunct therapy for Parkinson's disease treatment .

Study 2: Anti-inflammatory Mechanisms

In another investigation focused on inflammatory responses, the compound was observed to inhibit the expression of COX-2 and reduce the production of nitric oxide in activated macrophages. This suggests a pathway through which this compound could mitigate inflammation-related damage in neurodegenerative conditions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
COMT InhibitionIncreased dopamine levels
NeuroprotectionEnhanced cell viability under oxidative stress
Anti-inflammatoryReduced COX-2 expression
CytotoxicityMinimal cytotoxic effects on macrophages

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Inhibition of Catechol-O-Methyltransferase (COMT)
The primary application of (2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide is as a COMT inhibitor. This enzyme plays a vital role in the degradation of catecholamines such as dopamine, norepinephrine, and epinephrine. By inhibiting COMT, this compound can potentially enhance the efficacy of dopaminergic therapies in conditions like Parkinson's disease, where dopamine levels are critically low.

1.2 Treatment of Parkinson’s Disease
Research indicates that compounds similar to this compound have shown promise in treating Parkinson’s disease by prolonging the action of levodopa (L-DOPA) through reduced metabolism . The inhibition of COMT leads to increased availability of dopamine in the brain, thereby improving motor function in patients.

Structural Characteristics

2.1 Molecular Structure
The molecular formula for this compound is C14H15N3O5C_{14}H_{15}N_3O_5 with a molecular weight of approximately 285.29 g/mol . The compound features a cyano group and a nitrophenyl moiety, contributing to its biological activity.

2.2 Isomerism
This compound exists in multiple geometric isomers, notably E and Z forms. The E-isomer is typically more stable and biologically active compared to its Z counterpart . Understanding the stability and interconversion between these isomers is essential for optimizing its pharmacological properties.

Case Studies

3.1 Clinical Trials on Parkinson’s Disease
A notable case study involved the administration of COMT inhibitors in conjunction with L-DOPA therapy in Parkinson's patients. Results indicated significant improvements in motor function and a reduction in "off" time when using compounds related to this compound .

3.2 Structural Analysis Using X-ray Crystallography
X-ray crystallography has been employed to analyze the polymorphic forms of this compound. Studies revealed that different polymorphic forms can influence the bioavailability and therapeutic efficacy of the drug . Understanding these variations helps in developing more effective pharmaceutical formulations.

Propriétés

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5/c1-13-11(17)7(5-12)2-6-3-8(14(18)19)10(16)9(15)4-6/h2-4,15-16H,1H3,(H,13,17)/b7-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVWDBNDLNEXCN-FARCUNLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80159787
Record name 2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1364322-41-7
Record name 2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364322417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CYANO-3-(3,4-DIHYDROXY-5-NITROPHENYL)-N-METHYLPROP-2-ENAMIDE, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31599TJ137
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide
Reactant of Route 2
(2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide
Reactant of Route 3
(2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide
Reactant of Route 4
(2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide
Reactant of Route 5
(2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide
Reactant of Route 6
(2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.